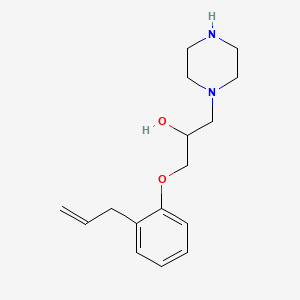
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid
説明
“(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid” is a biochemical used for proteomics research . Its molecular formula is C9H8N4O3 and it has a molecular weight of 220.18 .
Molecular Structure Analysis
The SMILES representation of the molecule isC1=CC(=CC=C1C(C(=O)O)N2C=NN=N2)O . This indicates that the molecule has a phenyl group (C1=CC=C(C=C1)O) attached to a tetrazolyl acetic acid group (C(C(=O)O)N2C=NN=N2).
科学的研究の応用
Environmental Degradation and Toxicity
A study by Qutob et al. (2022) highlighted the advanced oxidation processes (AOPs) for degrading acetaminophen (ACT), a compound similar in structure to (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, from an aqueous medium. This research outlined the degradation pathways, by-products, and biotoxicity, using computational methods to predict reactive sites and environmental impact of by-products such as hydroquinone and 1,4-benzoquinone, which are considered harmful to ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Significance
Research on p-Coumaric acid (4-hydroxycinnamic acid), which shares a phenolic structure with this compound, has revealed its potential in various biological activities. Pei et al. (2016) discussed its occurrence, bioavailability, and significant anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic effects, demonstrating the wide-ranging pharmacological applications of phenolic acids and their derivatives (Pei, Ou, Huang, & Ou, 2016).
Antioxidant Properties
A review by Razzaghi-Asl et al. (2013) on hydroxycinnamic acids (HCAs) elaborated on the structure-activity relationships (SARs) that influence the antioxidant activities of these compounds. They highlighted the importance of unsaturated bonds and the ortho-dihydroxy phenyl group for enhancing antioxidant efficiency, which is pertinent to understanding the functionality of this compound and similar structures (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Tetrazole in Medicinal Chemistry
Patowary et al. (2021) reviewed the significance of the tetrazole moiety, akin to that in this compound, in medicinal chemistry. They covered its synthesis, biological activities, and applications, highlighting tetrazole's role as a bioisostere for the carboxylic acid group and its contribution to the pharmacokinetic profiles and metabolic stability of drugs (Patowary, Deka, & Bharali, 2021).
Therapeutic Effects and Mechanisms
Kolb et al. (2015) discussed the therapeutic effects of 4-phenylbutyric acid, which shares structural similarity with this compound, focusing on its role as a chemical chaperone. This compound is used to alleviate endoplasmic reticulum stress, prevent misfolded protein aggregation, and has potential therapeutic effects across various pathologies, suggesting a broad spectrum of medical applications for phenyl-acetic acid derivatives (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
作用機序
Target of Action
4-hydroxyphenylpyruvic acid, a related compound, has been reported to interact with prothrombin, macrophage migration inhibitory factor, and prephenate dehydrogenase . These proteins play crucial roles in blood clotting, immune response, and amino acid synthesis, respectively .
Mode of Action
It’s worth noting that 4-hydroxyphenylpyruvate dioxygenase, an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate, also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate . This suggests that (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
4-hydroxyphenylacetic acid, a major microbiota-derived metabolite of polyphenols, is involved in the antioxidative action and induces the expression of nrf2 , a key regulator of antioxidant response element (ARE)-driven cytoprotective protein expression .
Result of Action
4-hydroxyphenylacetic acid has been reported to prevent acute apap-induced liver injury by increasing phase ii and antioxidant enzymes . This suggests that this compound might have similar protective effects.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)8(9(15)16)13-5-10-11-12-13/h1-5,8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEJBZILHGQBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N2C=NN=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


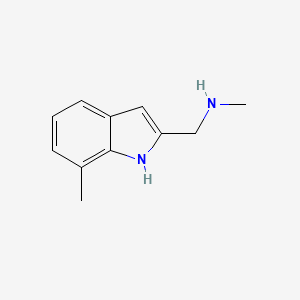
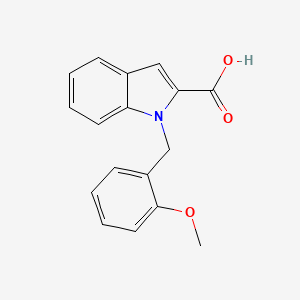
![4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine](/img/structure/B3163242.png)
![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)
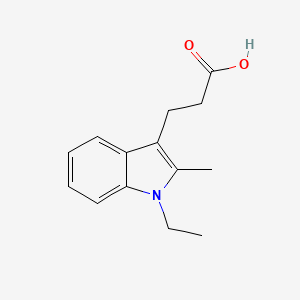
![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)
![{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine](/img/structure/B3163270.png)
![{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine](/img/structure/B3163272.png)
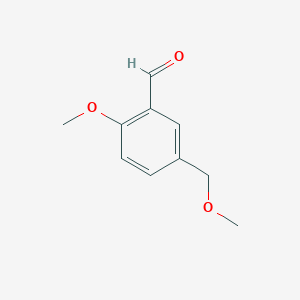
![4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3163281.png)
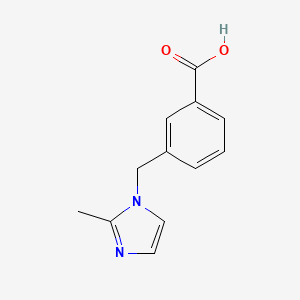
![4-[(3-Fluorophenyl)azo]-morpholine](/img/structure/B3163293.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)
